REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH2:2][CH3:3].[Cl-].[Al+3].[Cl-].[Cl-].[N+](C1C=CC=CC=1)([O-])=O.[C:23]1(=O)[O:28][C:26](=[O:27])[CH2:25][CH2:24]1.[H][H]>C(O)(=O)C.[OH-].[OH-].[Pd+2]>[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:23][CH2:24][CH2:25][C:26]([OH:28])=[O:27])=[CH:6][CH:5]=1)[CH2:2][CH3:3] |f:1.2.3.4,9.10.11|
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
243 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
12.15 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
solution
|
Quantity
|
243 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 2N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
diluted with ether
|
Type
|
WASH
|
Details
|
washed 5 times with dilute hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The organics were then extracted three times with dilute sodium hydroxide
|
Type
|
WASH
|
Details
|
the combined aqueous layers washed three times with ether
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The product was diluted with toluene
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the remaining acetic acid
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=CC=C(C=C1)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |